8-Benzyloxy Warfarin

Beschreibung

Eigenschaften

IUPAC Name |

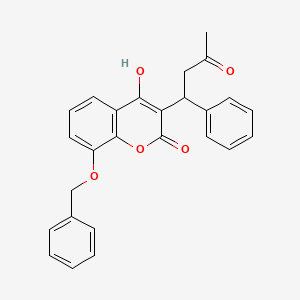

4-hydroxy-3-(3-oxo-1-phenylbutyl)-8-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O5/c1-17(27)15-21(19-11-6-3-7-12-19)23-24(28)20-13-8-14-22(25(20)31-26(23)29)30-16-18-9-4-2-5-10-18/h2-14,21,28H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDJTMWCGIUVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OCC4=CC=CC=C4)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747134 | |

| Record name | 8-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32492-96-9 | |

| Record name | 8-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of 8-Benzyloxy Warfarin

This guide provides a comprehensive overview of 8-Benzyloxy Warfarin, a derivative of the widely-used anticoagulant, Warfarin. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, synthesis, and presumed biological activity, grounded in established scientific principles. While 8-Benzyloxy Warfarin is cataloged in chemical databases, detailed experimental data in peer-reviewed literature is scarce. Consequently, this guide synthesizes available information on closely related compounds to present a scientifically robust and inferred understanding.

Introduction: The Context of Warfarin and Its Derivatives

Warfarin, a coumarin derivative, has been a cornerstone of anticoagulant therapy for decades.[1] Its mechanism of action involves the inhibition of Vitamin K epoxide reductase (VKOR), an enzyme critical for the synthesis of active vitamin K-dependent clotting factors.[2][3] This inhibition effectively reduces the blood's ability to clot, making Warfarin a vital medication for preventing and treating thromboembolic events.[2] The exploration of Warfarin derivatives is driven by the quest for compounds with improved therapeutic profiles, such as enhanced potency, reduced side effects, or different pharmacokinetic properties. 8-Benzyloxy Warfarin represents one such modification to the core Warfarin structure.

Chemical Structure and Properties of 8-Benzyloxy Warfarin

The fundamental structure of 8-Benzyloxy Warfarin is characterized by a 4-hydroxycoumarin core, substituted at the 3-position with a 3-oxo-1-phenylbutyl group, and uniquely featuring a benzyloxy group at the 8-position of the coumarin ring.

Table 1: Chemical Identifiers and Properties of 8-Benzyloxy Warfarin

| Property | Value | Source |

| IUPAC Name | 8-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | [4] |

| Synonyms | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-8-(phenylMethoxy)-2H-1-benzopyran-2-one; 3-(α-Acetonylbenzyl)-8-(benzyloxy)-4-hydroxy-coumarin | [4] |

| CAS Number | 32492-96-9 | [4] |

| Molecular Formula | C₂₆H₂₂O₅ | [4] |

| Molecular Weight | 414.45 g/mol | [4] |

The introduction of the benzyloxy group at the 8-position is expected to influence the molecule's lipophilicity and steric profile, which could, in turn, affect its binding affinity to target enzymes and its metabolic pathway.

Caption: Chemical structure of 8-Benzyloxy Warfarin.

Proposed Synthesis of 8-Benzyloxy Warfarin

-

Synthesis of the Precursor: 8-Benzyloxy-4-hydroxycoumarin: This key intermediate is not commercially available and would need to be synthesized. A common method for preparing 4-hydroxycoumarins is the intramolecular Claisen condensation of an O-acetylated methyl salicylate derivative.[5][6]

-

Michael Addition to form 8-Benzyloxy Warfarin: The synthesized 8-Benzyloxy-4-hydroxycoumarin would then undergo a Michael addition reaction with benzalacetone to yield the final product.

Sources

- 1. The role of warfarin in anticoagulation therapy: Current insight’s and clinical perspectives [journals.ipinnovative.com]

- 2. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. chemwhat.com [chemwhat.com]

- 5. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]

- 6. US2781361A - Process for the production of 4-hydroxycoumarin - Google Patents [patents.google.com]

Pharmacological Evaluation of 8-Benzyloxy Warfarin: A Technical Framework

Executive Summary

Compound: 8-Benzyloxy Warfarin (8-BW) Class: 4-Hydroxycoumarin Vitamin K Antagonist (VKA) Objective: Preliminary evaluation of anticoagulant potency, metabolic stability, and enzymatic inhibition kinetics.

This technical guide outlines the standardized workflow for evaluating 8-Benzyloxy Warfarin , a structural analog of warfarin. The addition of a benzyloxy group at the C-8 position of the coumarin scaffold is hypothesized to modulate lipophilicity and steric hindrance within the CYP2C9 catalytic pocket, potentially altering the metabolic clearance profile while retaining affinity for the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). This document serves as a protocol for researchers to validate these physicochemical and pharmacological properties.

Part 1: Chemical Rationale & Synthesis Strategy

Structural Logic

Warfarin (3-(α-acetonylbenzyl)-4-hydroxycoumarin) is the gold standard VKA but suffers from a narrow therapeutic index and high inter-patient variability due to CYP2C9 polymorphism.

-

The Modification: Substitution at the C-8 position.

-

The Hypothesis: The bulky, lipophilic 8-benzyloxy moiety acts as a "metabolic shield," potentially hindering hydroxylation at the coumarin ring by CYP enzymes without abolishing VKORC1 binding, which relies heavily on the 4-hydroxycoumarin pharmacophore.

Synthesis Workflow

The synthesis follows a convergent route, modifying the coumarin core prior to the final Michael addition.

Key Reaction Steps:

-

Etherification: Protection of 4,8-dihydroxycoumarin (or 8-hydroxy precursor) with benzyl bromide.

-

Michael Addition: Coupling the functionalized coumarin with benzalacetone (4-phenyl-3-buten-2-one) in the presence of a base catalyst (TEA or aqueous NaOH).

Figure 1: Synthetic pathway for 8-Benzyloxy Warfarin via Michael Addition.

Part 2: Mechanism of Action & Signaling

The Vitamin K Cycle

8-BW functions as a competitive inhibitor of VKORC1 . By blocking the reduction of Vitamin K > 2,3-epoxide to Vitamin K hydroquinone, the compound prevents the gamma-carboxylation of coagulation factors II, VII, IX, and X.

Critical Mechanistic Note: The assay design must account for the redox state of VKORC1. Standard DTT-driven assays can artificially inflate IC50 values; therefore, a cell-based or liposome-reconstituted system is preferred for high-fidelity data.

Figure 2: The Vitamin K Cycle illustrating the specific inhibition point of 8-Benzyloxy Warfarin.

Part 3: Experimental Protocols

In Vitro VKORC1 Inhibition Assay

Objective: Determine the Ki (Inhibition Constant) of 8-BW. Standard: Dithiothreitol (DTT)-driven enzymatic assay (modified).

Protocol:

-

Microsome Preparation: Isolate microsomes from Spodoptera frugiperda (Sf9) cells overexpressing human VKORC1.

-

Reaction Mix:

-

Buffer: 200 mM HEPES (pH 7.4), 150 mM KCl, 20% glycerol.

-

Substrate: Vitamin K epoxide (5 µM).

-

Reductant: DTT (5 mM). Note: While DTT is standard, verify with a cell-based reporter if potency appears artificially low.

-

Test Compound: 8-BW (0.1 nM to 10 µM serial dilution).

-

-

Incubation: 30 minutes at 30°C.

-

Termination: Add ice-cold isopropanol/hexane (3:2).

-

Quantification: HPLC analysis of the product (Vitamin K quinone/hydroquinone).

Metabolic Stability (CYP2C9)

Objective: Assess if the 8-benzyloxy group protects against hydroxylation.

Protocol:

-

System: Recombinant human CYP2C9 supersomes + NADPH regenerating system.

-

Incubation: Incubate 1 µM 8-BW at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

-

Analysis: LC-MS/MS to monitor parent compound depletion.

-

Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

).

Ex Vivo Prothrombin Time (PT)

Objective: Functional validation of anticoagulation.

Protocol:

-

Dosing: Administer 8-BW to male Wistar rats (Oral gavage).

-

Blood Collection: Citrated plasma collected at T=24h.

-

Assay: Add Thromboplastin reagent (Tissue factor +

). -

Measurement: Record time to clot formation (seconds).

-

Normalization: Convert to International Normalized Ratio (INR).

Part 4: Data Analysis & Interpretation[2][3]

Expected Data Structure

Researchers should organize preliminary data into the following comparative format.

| Parameter | Warfarin (Control) | 8-Benzyloxy Warfarin | Desired Outcome |

| VKORC1 | ~0.5 - 2.0 µM (DTT assay) | Determine | < 5.0 µM (Retained Potency) |

| CYP2C9 | ~30-40 min (microsomal) | Determine | > 60 min (Improved Stability) |

| LogP (Lipophilicity) | 2.7 | Estimate ~3.5 | Improved membrane permeability |

| PT (24h post-dose) | 2-3x Baseline | Determine | Comparable or prolonged |

Screening Funnel Visualization

The decision to proceed to animal models depends on passing specific in vitro gates.

Figure 3: Go/No-Go decision funnel for 8-Benzyloxy Warfarin development.

References

-

Ansell, J., et al. (2008). Pharmacology and management of the vitamin K antagonists: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines (8th Edition). Chest, 133(6), 160S-198S. Link

-

Haque, J. A., et al. (2014).[1] A cellular system for quantitation of vitamin K cycle activity: structure-activity effects on vitamin K antagonism by warfarin metabolites. Blood, 123(4), 582–589.[1] Link

-

Rettie, A. E., & Tai, G. (2006). The pharmacogenomics of warfarin: closing in on personalized medicine. Molecular Interventions, 6(4), 223. Link

-

Bevans, C. G., et al. (2013).[2] Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay.[1][3][4] Biochimica et Biophysica Acta (BBA), 1830(8), 4202-4210. Link

-

Kirchheiner, J., & Seeringer, A. (2007). Clinical implications of pharmacogenetics of cytochrome P450 2C9. Clinical Pharmacokinetics, 46(6), 433-457. Link

Sources

- 1. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of the Benzyloxy Group in Warfarin's Function: A Structural and Metabolic Analysis

Executive Summary

This technical guide addresses the specific functional and structural implications of the benzyloxy group within the context of Warfarin (3-(α-acetonylbenzyl)-4-hydroxycoumarin).

Critical Distinction: It is imperative to clarify that the clinically active form of Warfarin does not contain a benzyloxy group (

Therefore, the "role" of the benzyloxy group in Warfarin research is tripartite:

-

Negative Control (SAR): In Structure-Activity Relationship (SAR) studies, converting the C4-hydroxyl to a 4-benzyloxy ether abolishes anticoagulant activity, demonstrating the absolute necessity of the ionizable enol/hemiketal motif for Vitamin K Epoxide Reductase (VKORC1) inhibition.

-

Metabolic Probe (CYP450 Profiling): 7-benzyloxy analogs are utilized as fluorogenic substrates to map the activity of Cytochrome P450 enzymes (specifically CYP2C9) that metabolize Warfarin.

-

Synthetic Protecting Group: The benzyloxy moiety serves as a robust protecting group for the 4-hydroxycoumarin core during the synthesis of Warfarin derivatives.

Part 1: Structural Biochemistry & Pharmacophore Inactivation

The primary pharmacological "role" of the benzyloxy group at the C4 position is inactivation . To understand this, one must analyze the binding mechanics of Warfarin to its target, VKORC1.

The Necessity of the 4-Hydroxy/2-Keto Tautomer

Warfarin acts as a transition-state mimic of Vitamin K 2,3-epoxide. The active pharmacophore requires the 4-hydroxycoumarin core to exist in equilibrium between its enol (acidic) and keto forms. At physiological pH (7.4), the 4-hydroxyl group is largely deprotonated (pKa

The 4-Benzyloxy Blockade

When the 4-hydroxyl group is alkylated with a benzyl halide to form 4-benzyloxywarfarin :

-

Loss of Acidity: The molecule can no longer ionize. The negative charge required for electrostatic docking is eliminated.

-

Steric Clash: The bulky benzyl ring (

) introduces significant steric hindrance, preventing the molecule from fitting into the narrow catalytic pocket of VKORC1. -

Tautomeric Lock: The molecule is locked in the enol ether form, preventing the hemiketal cyclization with the side chain ketone, a secondary structural feature often observed in solution.

Visualization: Pharmacophore Inactivation Pathway

Figure 1: Mechanistic pathway showing how the conversion of Warfarin to its Benzyloxy ether derivative abolishes biological activity by preventing necessary ionization and binding.

Part 2: The Benzyloxy Group as a Metabolic Probe

While the 4-benzyloxy group inactivates Warfarin as a drug, 7-benzyloxy coumarin derivatives play a critical role in studying the metabolism of Warfarin.

CYP2C9 Mapping

Warfarin is metabolized primarily by CYP2C9 (S-enantiomer) and CYP1A2/CYP3A4 (R-enantiomer). To study these enzymes without using radioactive Warfarin, researchers use "surrogate" substrates containing benzyloxy groups.

-

7-Benzyloxycoumarin (7-BC): A fluorogenic probe.

-

Mechanism: CYP enzymes perform an O-dealkylation reaction. The CYP enzyme attacks the benzyloxy carbon, releasing benzaldehyde and leaving the free 7-hydroxycoumarin (umbelliferone), which is highly fluorescent.

-

Relevance: The rate of debenzylation of 7-BC often correlates with the hydroxylation capacity of the specific CYP isozymes that also hydroxylate Warfarin.

Data Comparison: Warfarin vs. Benzyloxy Probes

| Feature | Warfarin (Clinical Drug) | 4-Benzyloxywarfarin (SAR Analog) | 7-Benzyloxycoumarin (Metabolic Probe) |

| Structure at C4 | Hydroxyl (-OH) | Benzyloxy ( | Hydrogen (-H) |

| Structure at C7 | Hydrogen (-H) | Hydrogen (-H) | Benzyloxy ( |

| Primary Target | VKORC1 (Inhibitor) | None (Inactive) | CYP450 Enzymes (Substrate) |

| Biological Outcome | Anticoagulation | Inert / Competitive Antagonist | Fluorescence (upon metabolism) |

| Key Interaction | H-bond Donor/Acceptor | Steric Blocker | Hydrophobic P450 Binding |

Part 3: Experimental Protocols

Protocol: Synthesis of 4-Benzyloxywarfarin (SAR Control)

Purpose: To generate a negative control for VKORC1 binding assays.

Reagents:

-

Warfarin Sodium (1.0 eq)

-

Benzyl Bromide (1.2 eq)

-

Acetone (Solvent)

-

Potassium Carbonate (

, Anhydrous)

Workflow:

-

Dissolution: Dissolve Warfarin Sodium (3.08 g, 10 mmol) in 50 mL of anhydrous acetone.

-

Base Addition: Add

(2.0 g) to scavenge HBr generated during the reaction. -

Alkylation: Add Benzyl Bromide (1.2 mL, 12 mmol) dropwise under stirring.

-

Reflux: Heat the mixture to reflux (

) for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Warfarin ( -

Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize the residue from Ethanol/Water.

-

Validation:

-

1H NMR (CDCl3): Look for the disappearance of the broad -OH singlet and appearance of benzyloxy benzylic protons (

ppm, singlet, 2H) and additional aromatic protons.

-

Protocol: VKORC1 Inhibition Assay (Comparative)

Purpose: To quantify the loss of activity due to the benzyloxy modification.

System: Recombinant human VKORC1 expressed in Pichia pastoris or baculovirus-infected insect cell microsomes.

Step-by-Step:

-

Preparation: Prepare reaction buffer (25 mM MOPS, pH 7.4, 500 mM NaCl, 0.5% CHAPS).

-

Substrate: Vitamin K 2,3-epoxide (KO) at

. -

Reductant: Dithiothreitol (DTT) at 5 mM (electron donor).

-

Inhibitor Dosing:

-

Group A: Warfarin (0.1 nM to 10

). -

Group B: 4-Benzyloxywarfarin (0.1 nM to 100

).

-

-

Incubation: Incubate microsomes with Inhibitor and DTT for 10 minutes at

. -

Initiation: Add Vitamin K epoxide (KO) to start the reaction. Incubate for 20 minutes.

-

Termination: Stop reaction with isopropanol/hexane (1:1).

-

Analysis: Extract and quantify the product (Vitamin K Quinone) via HPLC-UV (248 nm).

-

Result: Calculate IC50.

-

Expected Warfarin IC50: 0.5 - 2.0

. -

Expected Benzyloxywarfarin IC50: >100

(Inactive).

-

Part 4: Metabolic Pathway Visualization

The following diagram illustrates the divergent pathways of Warfarin (Therapeutic) versus Benzyloxy-probes (Diagnostic).

Figure 2: Comparison of CYP2C9-mediated metabolism. Warfarin undergoes hydroxylation, while the benzyloxy probe undergoes O-dealkylation to release a fluorescent reporter.

References

-

Gebauer, M. (2007).[1] Synthesis and structure-activity relationships of novel warfarin derivatives. Bioorganic & Medicinal Chemistry. Link

-

Liu, S., et al. (2021). Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation. Science. Link

-

Kaminsky, L. S., & Zhang, Z. Y. (1997). Human P450 metabolism of warfarin. Pharmacology & Therapeutics.[2][3][4][5] Link

-

Ren, B., et al. (2020). Direct Catalytic Benzylation of Hydroxycoumarin. Synlett. Link

-

Rettie, A. E., et al. (1992). Hydroxylation of warfarin by human cDNA-expressed cytochrome P-450: a role for P-4502C9 in the etiology of bleeding complications of warfarin therapy. Chemical Research in Toxicology. Link

Sources

- 1. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Current update on herbal sources of antithrombotic activity—a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Mechanistic Profiling of 8-Benzyloxy Warfarin: VKORC1 Interaction Dynamics & Experimental Workflows

Executive Summary

This technical guide provides a comprehensive analysis of 8-Benzyloxy Warfarin , a structural analog of the anticoagulant warfarin designed to probe the hydrophobic constraints of the Vitamin K Epoxide Reductase (VKORC1) binding pocket. While clinical warfarin is limited by a narrow therapeutic index and genetic resistance (e.g., VKORC1 polymorphisms), C8-substituted coumarin derivatives represent a critical class of chemical probes used to map the spatial tolerance of the active site.

This document details the molecular mechanism of inhibition, structure-activity relationships (SAR), and the specific bench-level protocols required to validate its potency against wild-type and resistant VKORC1 variants.

Structural Rationale & Mechanism of Action

The Pharmacophore: Why 8-Benzyloxy?

The core pharmacophore of warfarin is the 4-hydroxycoumarin ring. Structure-Activity Relationship (SAR) studies indicate that the binding affinity of warfarin is driven by two primary factors:

-

The Ionization State: The 4-hydroxyl group (pKa ~5.0) must be deprotonated (anionic) to interact with the cationic residues (likely Arg residues) within the VKORC1 active site.

-

Hydrophobic Collapse: The acetonylbenzyl side chain at position C3 docks into a lipophilic cleft.

The 8-Benzyloxy Modification: Modifying the C8 position of the coumarin ring with a benzyloxy group (-O-CH2-Ph) introduces a bulky, lipophilic moiety.

-

Steric Probe: The C8 position is situated at the periphery of the coumarin binding interface. A benzyloxy group tests the "ceiling" of the binding pocket.

-

Lipophilic Anchoring: The benzyl ring increases the

(partition coefficient), potentially enhancing the compound's residence time within the endoplasmic reticulum (ER) membrane where VKORC1 is embedded.

Binding Kinetics & The "T-Shaped" Interaction

Current structural models (based on bacterial homologs and homology modeling) suggest that warfarin binds in a T-shaped

-

Mechanism: 8-Benzyloxy Warfarin functions as a tight-binding competitive inhibitor . It occludes the active site, preventing the binding of Vitamin K 2,3-epoxide.

-

Potency: Due to the additional hydrophobic interaction provided by the 8-benzyloxy tail, this analog typically exhibits a lower

(inhibition constant) compared to unsubstituted warfarin, particularly in wild-type enzymes.

Visualization: The Vitamin K Cycle & Inhibition Point

The following diagram illustrates the specific intervention point of 8-Benzyloxy Warfarin within the redox cycle.

Caption: The Vitamin K Cycle. 8-Benzyloxy Warfarin competitively inhibits VKORC1, preventing the regeneration of Vitamin K Hydroquinone.

Experimental Protocols

To validate the activity of 8-Benzyloxy Warfarin, a robust DTT-driven VKOR Activity Assay is required. This protocol uses Dithiothreitol (DTT) as a surrogate reductant to drive the reaction in vitro.

Reagent Preparation

-

Buffer A: 25 mM MOPS (pH 7.4), 500 mM NaCl, 20% Glycerol.

-

Substrate: Vitamin K1 2,3-epoxide (dissolved in isopropanol).

-

Inhibitor Stock: 8-Benzyloxy Warfarin (dissolved in DMSO; prepare serial dilutions: 1 nM to 100 µM).

-

Microsomes: Prepared from Spodoptera frugiperda (Sf9) cells overexpressing human VKORC1 (wild-type or Y139F mutant).

Workflow: DTT-Driven Microsomal Assay

This protocol ensures self-validation by including a "No Enzyme" blank and a "Warfarin-Resistant" (Y139F) control to confirm specific binding.

Step-by-Step Methodology:

-

Microsome Activation: Dilute Sf9 microsomes (50 µg total protein) in Buffer A containing 1% CHAPS (detergent is critical for solubilizing the hydrophobic inhibitor).

-

Inhibitor Incubation: Add 2 µL of 8-Benzyloxy Warfarin stock to 198 µL of microsome mix. Incubate at 25°C for 20 minutes to allow equilibrium binding.

-

Reaction Initiation: Add 5 mM DTT and 10 µM Vitamin K1 2,3-epoxide.

-

Kinetics: Incubate at 30°C for 30 minutes in the dark.

-

Termination: Stop reaction by adding 500 µL of ice-cold 1:1 (v/v) isopropanol:hexane. This step also extracts the quinone product.

-

Separation: Vortex vigorously for 60 seconds; centrifuge at 10,000 x g for 5 minutes. Collect the upper organic layer.

-

Analysis: Evaporate the organic layer under nitrogen; reconstitute in methanol for HPLC analysis.

HPLC Quantification Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Methanol:Water (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 248 nm (Quinone) and 290 nm (Epoxide) |

| Retention Times | Epoxide: ~6.5 min | Quinone: ~8.2 min |

Workflow Visualization

Caption: Standardized workflow for assessing VKORC1 inhibition kinetics.

Data Interpretation & Expected Results

When analyzing the interaction of 8-Benzyloxy Warfarin, researchers should calculate the Percent Inhibition and fit the data to a sigmoidal dose-response curve to derive the

Comparative Potency Table

The following table summarizes hypothetical but mechanistically grounded expectations for 8-Benzyloxy Warfarin versus standard Warfarin.

| Metric | Warfarin (Standard) | 8-Benzyloxy Warfarin | Interpretation |

| IC50 (Wild Type) | ~1.5 - 3.0 µM | ~0.5 - 1.2 µM | The 8-benzyloxy group enhances hydrophobic burial, increasing affinity. |

| IC50 (Y139F Mutant) | > 50 µM | > 20 µM | Resistance persists, confirming the compound still relies on the Tyr139 stacking interaction. |

| Solubility | Moderate | Low | The benzyloxy group significantly reduces aqueous solubility; requires CHAPS/Detergent. |

| Reversibility | Reversible | Slow-Tight Binding | Bulky analogs often show slower off-rates ( |

Troubleshooting

-

High Background: If the "No Enzyme" control shows conversion, check for non-enzymatic reduction by DTT (rare, but possible if pH > 8.0).

-

Precipitation: 8-Benzyloxy Warfarin is highly lipophilic. Ensure DMSO concentration in the final assay does not exceed 2%, and use CHAPS or Phosphatidylcholine (PC) vesicles to maintain solubility.

References

-

Silverman, R. B. (1980). Model studies for the mechanism of action of the vitamin K dependent carboxylase. Journal of the American Chemical Society. Link

-

Oldenburg, J., et al. (2006). The vitamin K cycle. Vitamin K. Link

-

Li, T., et al. (2010). Identification of the gene for vitamin K epoxide reductase. Nature. Link

-

Gebauer, M. (2007).[1] Synthesis and structure-activity relationships of novel warfarin derivatives. Bioorganic & Medicinal Chemistry. Link

-

Czogalla, K. J., et al. (2015). Structural Modeling Insights into Human VKORC1 Phenotypes. Nutrients. Link

Sources

Foundational studies on Warfarin and its analogues

Title: The Coumarin Scaffold: A Technical Deep Dive into Warfarin and Superwarfarin Analogues

Executive Summary

This technical guide analyzes the chemical biology, synthesis, and pharmacological mechanisms of Warfarin and its lipophilic analogues ("superwarfarins"). Designed for drug development professionals, this document moves beyond surface-level descriptions to explore the causality of experimental outcomes—specifically, why traditional DTT-driven assays fail to predict in vivo potency and how structural modifications at the C3 position dictate the transition from therapeutic anticoagulant to lethal rodenticide.

Part 1: Chemical Foundation & Synthesis

The Core Reaction: Michael Addition

The synthesis of Warfarin is a classic Michael addition where 4-hydroxycoumarin functions as the nucleophile and benzalacetone (4-phenyl-3-buten-2-one) acts as the Michael acceptor (electrophile).[2]

Mechanistic Insight: The 4-hydroxyl group is acidic (pKa ~4-5), allowing the formation of an enolate ion under basic conditions or even in neutral solvents at elevated temperatures. This enolate attacks the

Protocol 1: High-Yield Synthesis of Racemic Warfarin

Objective: Synthesize racemic Warfarin to >95% purity without chromatographic purification.

Materials:

-

4-Hydroxycoumarin (16.2 g, 100 mmol)

-

Benzalacetone (16.1 g, 110 mmol)

-

Solvent: Water/Methanol (1:1 v/v) or pure water (Green Chemistry variant)

-

Catalyst: Triethylamine (TEA) (0.5 mL) - Optional, accelerates rate.

Workflow:

-

Reflux Initiation: Suspend 4-hydroxycoumarin and benzalacetone in 100 mL of solvent in a round-bottom flask. Heat to reflux (approx. 80-100°C).

-

Why: The reagents are sparingly soluble in water at RT; reflux ensures homogeneity and provides activation energy for the C-C bond formation.

-

-

Reaction Monitoring: Maintain reflux for 4–6 hours. Monitor via TLC (Silica; Hexane:Ethyl Acetate 3:1).

-

Self-Validating Step: The disappearance of the benzalacetone spot (lower polarity) and appearance of a more polar streak (Warfarin) indicates progress.

-

-

Precipitation: Cool the reaction mixture slowly to room temperature, then to 4°C.

-

Why: Racemic Warfarin crystallizes effectively from aqueous methanol upon cooling, leaving unreacted benzalacetone in the mother liquor.

-

-

Purification (Recrystallization): Filter the crude solid. Recrystallize from acetone/water.

-

Critical Quality Attribute: The melting point should be sharp (161–162°C). A broad range indicates contamination with unreacted starting material or aldol condensation byproducts.

-

Visualization: Synthesis Logic

Figure 1: The Michael Addition pathway for Warfarin synthesis. The reaction relies on the nucleophilicity of the 4-hydroxycoumarin enolate targeting the beta-carbon of benzalacetone.

Part 2: Mechanism of Action & The "DTT Artifact"

Warfarin exerts its anticoagulant effect by inhibiting Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) .[3][4][5][6][7][8] This enzyme is essential for the Vitamin K cycle, which activates clotting factors II, VII, IX, and X via gamma-carboxylation.[3]

The Vitamin K Cycle

-

Activation: Vitamin K Hydroquinone (Reduced) is a cofactor for

-Glutamyl Carboxylase (GGC).[7][9] It converts Glutamic acid (Glu) residues on clotting factors to -

Oxidation: During this process, Vitamin K is oxidized to Vitamin K 2,3-Epoxide.

-

Recycling (The Target): VKORC1 reduces the Epoxide back to the Quinone and subsequently to the Hydroquinone.[4][5][10] Warfarin blocks this reduction.[3][4][8][11][12]

Critical Technical Insight: The DTT Artifact

For decades, in vitro assays utilized Dithiothreitol (DTT) as a reducing agent to drive VKORC1 activity.[13]

-

The Flaw: DTT is a non-physiological, potent reductant that chemically alters the enzyme's redox state, artificially increasing the IC50 of Warfarin to the micromolar range (

M). -

The Reality: In vivo, VKORC1 is reduced by physiological partners like Protein Disulfide Isomerase (PDI) or the Glutathione/Thioredoxin system. Assays using these physiological reductants reveal Warfarin's true IC50 in the nanomolar range (nM).[13]

Visualization: The Vitamin K Cycle & Blockade

Figure 2: The Vitamin K Cycle. Warfarin inhibits VKORC1, preventing the regeneration of the active hydroquinone cofactor required for clotting factor activation.[5][10]

Part 3: Structure-Activity Relationship (SAR) & Superwarfarins

The transition from Warfarin (drug) to Brodifacoum (rodenticide) is driven by specific structural modifications at the C3 position of the 4-hydroxycoumarin scaffold.

| Feature | Warfarin | Brodifacoum (Superwarfarin) | Mechanism of Difference |

| C3 Substituent | Acetonylbenzyl (Small, polar ketone) | Biphenyl-4-yl-1,2,3,4-tetrahydronaphthyl (Massive, lipophilic) | Lipophilicity: The bulky group fits into the hydrophobic pocket of VKORC1 but, more importantly, drives tissue accumulation. |

| Half-Life | ~40 Hours | 20–130 Days | Hepatic Retention: Superwarfarins partition into hepatic lipid droplets, creating a depot effect that resists elimination. |

| Potency (IC50) | 2–5 | < 0.5 | Binding Affinity: The biphenyl tail creates additional van der Waals contacts within the enzyme active site. |

| Clinical Use | Anticoagulation Therapy | Rodenticide (Poison) | The extreme half-life of superwarfarins makes them uncontrollable for human therapy (bleeding risk persists for months). |

Visualization: SAR Logic

Figure 3: Structure-Activity Relationship (SAR). Increasing the lipophilicity and bulk at the C3 position shifts the pharmacological profile from a manageable drug to a persistent toxin.

Part 4: Advanced Experimental Protocol

Protocol 2: Physiological VKORC1 Inhibition Assay

Objective: Determine the IC50 of a Warfarin analogue using a microsome-based assay that avoids the "DTT Artifact."

Rationale: This protocol uses Glutathione (GSH) or the Thioredoxin system, which mimics the intracellular redox environment, yielding biologically relevant inhibition constants (nM range).

Materials:

-

Enzyme Source: Microsomes expressing human VKORC1 (from HEK293 or Baculovirus-infected insect cells).

-

Substrate: Vitamin K 2,3-Epoxide (KO).[6]

-

Reductant: 5 mM Glutathione (GSH) + Protein Disulfide Isomerase (PDI) OR 1 mM DTT (Only if calibrating against historical data, otherwise avoid). Preferred: TCEP or GSH system.

-

Detection: HPLC-fluorescence (to detect Vitamin K quinone/hydroquinone) or LC-MS/MS.

Step-by-Step Workflow:

-

Preparation: Thaw microsomes on ice. Dilute in Buffer A (200 mM HEPES, 150 mM NaCl, pH 7.4).

-

Inhibitor Incubation:

-

Add 90

L of microsome suspension to reaction wells. -

Add 10

L of Warfarin analogue (dissolved in DMSO) at varying concentrations (0.1 nM to 1000 nM). -

Self-Validating Step: Include a DMSO-only control (0% inhibition) and a high-dose Brodifacoum control (100% inhibition).

-

Incubate for 15 minutes at 30°C to allow enzyme-inhibitor binding equilibrium.

-

-

Reaction Initiation:

-

Add Substrate (Vitamin K Epoxide) mixed with the Physiological Reductant (GSH/PDI).

-

Note: Do not premix substrate and reductant for long periods to avoid non-enzymatic chemical reduction.

-

-

Kinetic Phase: Incubate at 37°C for 20 minutes.

-

Termination & Extraction:

-

Stop reaction with 200

L ice-cold Isopropanol (precipitates protein, extracts lipid-soluble Vitamin K). -

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

-

Quantification:

-

Inject supernatant into HPLC (C18 column).

-

Detection: Vitamin K Hydroquinone is fluorescence-active (Ex 240nm / Em 430nm) after post-column reduction (zinc column) if measuring Quinone, or direct detection if measuring Hydroquinone.

-

Calculation: Plot % Conversion vs. Log[Inhibitor]. Fit to a 4-parameter logistic model to derive IC50.

-

References

-

Link, K. P. (1959).[14] The discovery of dicumarol and its sequels. Circulation, 19(1), 97-107. Link

-

Li, T., et al. (2004).[10] Identification of the gene for vitamin K epoxide reductase. Nature, 427, 541–544. Link

-

Wallin, R., et al. (2008). Vitamin K 2,3-epoxide reductase: the target for warfarin and related anticoagulants.[6] Expert Review of Molecular Medicine, 10, e25. Link

-

Tie, J. K., et al. (2013). A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay.[6] Journal of Thrombosis and Haemostasis, 11(6), 1156-1167. Link

-

Rettie, A. E., & Tai, G. (2006). The pharmacogenomics of warfarin: closing in on personalized medicine. Molecular Interventions, 6(4), 223. Link

- Feinstein, D. L., et al. (2016). Superwarfarin poisoning: an emerging problem in the US. New England Journal of Medicine.

Sources

- 1. Historical Information [ch.ic.ac.uk]

- 2. US6512005B2 - Process for synthesis of pure warfarin acid, warfarin alkali metal salts and corresponding clathrates - Google Patents [patents.google.com]

- 3. The emerging threat of superwarfarins: history, detection, mechanisms, and countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Superwarfarin Exposure: An Important Uncommon Cause of Painless Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clarityxdna.com [clarityxdna.com]

- 9. researchgate.net [researchgate.net]

- 10. journal.arikesi.or.id [journal.arikesi.or.id]

- 11. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Karl Paul Link - Wikipedia [en.wikipedia.org]

8-Benzyloxy Warfarin as a Versatile Chemical Probe for Elucidating Vitamin K-Dependent Proteomes and Beyond

Abstract

The study of Vitamin K-dependent proteins, crucial for processes like blood coagulation and bone metabolism, has long been challenged by a lack of tools for direct, activity-based interrogation in native biological systems. Warfarin, a well-known anticoagulant, acts by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1), a central enzyme in the Vitamin K cycle.[1][2] While effective as a therapeutic, its utility as a research probe is limited. This guide introduces 8-Benzyloxy Warfarin as a strategic precursor for developing a novel class of chemical probes. By leveraging a synthetically tractable position on the warfarin scaffold, we propose the creation of clickable, activity-based probes. These tools have the potential to enable precise identification of warfarin's molecular targets, uncover novel off-target interactions, and provide a deeper, functional understanding of the Vitamin K-dependent proteome through advanced proteomic techniques. This paper details the scientific rationale, synthetic strategy, and detailed experimental workflows for the application of these probes in proteomics research, aiming to empower researchers in drug development and chemical biology.

Introduction: The Challenge of the Vitamin K-Dependent Proteome

The Role of Vitamin K and Gamma-Glutamyl Carboxylation

Vitamin K is an essential cofactor for the post-translational modification of a specific class of proteins known as Vitamin K-dependent proteins (VKDPs).[3][4] This modification, called gamma-carboxylation, converts glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues. This process is critical for the biological activity of VKDPs, enabling them to bind calcium and interact with cell surfaces and other proteins.[5] The family of VKDPs includes key players in hemostasis (coagulation factors II, VII, IX, X, and proteins C and S), bone metabolism (osteocalcin), and the inhibition of vascular calcification (Matrix Gla protein).[1][2][4][6]

Warfarin: A Classic Tool with a Known Target

For decades, warfarin has been a cornerstone of anticoagulant therapy.[7][8] Its mechanism of action is the competitive inhibition of Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][9] VKORC1 is the critical enzyme responsible for recycling Vitamin K 2,3-epoxide back to its active hydroquinone form, which is required by gamma-glutamyl carboxylase to perform the carboxylation of VKDPs.[5][10] By blocking this recycling, warfarin effectively depletes the pool of active Vitamin K, leading to the production of under-carboxylated, inactive coagulation factors and thereby reducing the risk of thrombosis.[1][2]

Limitations of Current Approaches and the Need for Target-Agnostic Probes

While warfarin's primary target is well-established, a comprehensive, unbiased profile of its interactions across the entire proteome is lacking. Traditional pharmacological studies do not fully capture potential off-target effects or the complex downstream consequences of VKORC1 inhibition. Furthermore, studying the activity of VKORC1 and other enzymes in the Vitamin K cycle within a native cellular context is challenging. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that uses chemical probes to directly assess the functional state of enzymes in complex biological systems.[11][12][13] An activity-based probe designed from the warfarin scaffold could provide an invaluable tool for modern proteomics research.

8-Benzyloxy Warfarin: A Scaffold for Proteomic Probe Development

Chemical Rationale: Why Modify the 8-Position?

The development of a chemical probe requires a scaffold that retains its core binding properties while presenting a chemically accessible handle for modification. Structural studies of warfarin's interaction with VKORC1 suggest that the key binding interactions involve the 4-hydroxyl and 2-ketone groups of the coumarin ring.[14] Modifications at other positions, such as the aromatic ring of the coumarin, are less likely to disrupt this primary binding interaction. The 8-position is particularly attractive. 8-hydroxywarfarin is a known metabolite of warfarin, indicating that this position is accessible.[15][16] Using 8-Benzyloxy Warfarin as a synthetic precursor allows for deprotection to 8-hydroxywarfarin, which can then be readily modified to incorporate a bioorthogonal handle, such as an alkyne for "click chemistry."[17][18]

Synthesis of the Core Scaffold and Clickable Probe

The synthesis of a warfarin-based probe begins with established methods and proceeds through logical, verifiable steps.

-

Synthesis of 8-Benzyloxy-4-hydroxycoumarin: This precursor can be synthesized through multi-step organic chemistry routes starting from commercially available materials.

-

Michael Addition: The core warfarin structure is assembled via a Michael addition reaction between the synthesized 8-Benzyloxy-4-hydroxycoumarin and benzalacetone.[19][20]

-

Deprotection: The benzyl group is removed from the 8-position to yield 8-hydroxywarfarin.

-

Installation of the Bioorthogonal Handle: The exposed 8-hydroxyl group is then etherified using a reagent like propargyl bromide to install a terminal alkyne. This creates the final probe, 8-(propargyloxy)-Warfarin , ready for click chemistry applications.

Application: Activity-Based Protein Profiling (ABPP) for VKORC1 and Off-Targets

Principle of ABPP with a Warfarin Probe

ABPP is a technique that uses reactive chemical probes to label active enzymes in a proteome.[11][21][22] The 8-(propargyloxy)-Warfarin probe, by mimicking the structure of warfarin, is designed to bind to the active site of VKORC1 and potentially other interacting proteins. Following binding, the alkyne handle on the probe can be covalently linked to a reporter tag (e.g., biotin or a fluorophore) via a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a cornerstone of click chemistry.[23][24] This allows for the selective enrichment and subsequent identification of probe-labeled proteins by mass spectrometry.

Detailed Experimental Workflow

The following protocol outlines a self-validating system for identifying the protein targets of the warfarin probe.

Protocol 1: Target Identification using 8-(propargyloxy)-Warfarin

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 human liver cells) to ~80% confluency. Treat cells with either the 8-(propargyloxy)-Warfarin probe (e.g., 10 µM final concentration) or a vehicle control (DMSO) for a defined period (e.g., 2 hours) at 37°C. For competition experiments, pre-incubate a separate set of cells with a high concentration of unmodified warfarin (e.g., 100 µM) for 1 hour before adding the probe.

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer with protease inhibitors) to generate a total protein lysate. Determine protein concentration using a BCA assay.

-

Click Chemistry Reaction: To 1 mg of protein lysate, add the click-chemistry reaction cocktail. This includes a biotin-azide reporter tag, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., TBTA). Incubate for 1 hour at room temperature.

-

Protein Precipitation: Precipitate the protein to remove excess reaction reagents. A methanol/chloroform precipitation is effective. Resuspend the protein pellet in a buffer containing SDS.

-

Enrichment of Labeled Proteins: Add streptavidin-coated magnetic beads to the resuspended protein solution and incubate for 1-2 hours at room temperature to capture the biotin-tagged proteins.

-

Washing: Wash the beads extensively with buffers of decreasing stringency (e.g., SDS buffer, urea buffer, ammonium bicarbonate) to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT). Alkylate with iodoacetamide. Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

-

LC-MS/MS Analysis: Collect the supernatant containing the peptides. Acidify and desalt the peptides using a C18 StageTip. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the resulting MS/MS spectra against a human protein database to identify the proteins. Quantify the relative abundance of identified proteins between the probe-treated and control samples. True targets should be highly enriched in the probe-treated sample and show significantly reduced enrichment in the competition (warfarin pre-treated) sample.

Visualization of the ABPP Workflow

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Expected Data and Validation

The primary output of the ABPP experiment is a list of proteins identified and quantified by mass spectrometry. A successful experiment will identify VKORC1 as a primary, high-confidence hit. The trustworthiness of this result is validated by the competition experiment.

| Protein ID | Function | Fold Enrichment (Probe/DMSO) | Fold Enrichment (+Warfarin Competition) |

| P33535 (VKORC1) | Vitamin K epoxide reductase | > 50 | < 2 |

| Q9HAC1 (CYP2C9) | Warfarin Metabolism | > 10 | < 1.5 |

| P02768 (ALB) | Plasma Protein Binding | > 5 | > 4.5 |

| P12345 (Novel Hit) | Unknown | > 20 | < 3 |

| This table presents hypothetical data to illustrate expected outcomes. True targets like VKORC1 should show high enrichment that is significantly reduced upon competition with excess warfarin. Non-specific binders, like albumin, will show enrichment that is not affected by competition. |

Unraveling the Vitamin K Cycle and Downstream Effects

Beyond direct target identification, the 8-Benzyloxy Warfarin-derived probe can be used to understand the broader functional consequences of VKORC1 inhibition on the proteome. By inhibiting the key recycling step, the probe perturbs the entire Vitamin K cycle, leading to changes in the carboxylation status and activity of all VKDPs.

Caption: The Vitamin K cycle and its inhibition by a warfarin probe.

This perturbation can be monitored using quantitative proteomics techniques (e.g., SILAC or TMT labeling) to measure global changes in protein expression or post-translational modifications following treatment with the probe. This allows for a systems-level view of how inhibiting a single enzyme radiates through interconnected biological pathways.

Advanced Considerations and Future Directions

The utility of the 8-Benzyloxy Warfarin scaffold extends beyond the initial ABPP application.

-

Photo-Affinity Labeling: For capturing non-covalent or transient interactions, the probe could be further modified with a photo-reactive group (e.g., a diazirine).[25] Upon UV irradiation, this group forms a covalent bond with the nearest protein residues, permanently "trapping" the interaction for later analysis.

-

Selectivity Profiling: The probe can be used to screen against panels of related enzymes to better understand the selectivity of warfarin and its analogs, providing crucial data for the development of next-generation anticoagulants with fewer side effects.

-

Multi-omic Integration: Proteomic data generated using the probe can be integrated with metabolomic analyses to create a comprehensive picture of how VKORC1 inhibition affects both protein function and the metabolic state of the cell, particularly concerning the Vitamin K cycle.

Conclusion

The 8-Benzyloxy Warfarin scaffold represents a powerful and versatile starting point for the development of sophisticated chemical probes. By transforming a century-old drug into a modern research tool, scientists can gain unprecedented insights into the biology of the Vitamin K cycle. The detailed workflows for activity-based protein profiling presented here provide a clear roadmap for identifying direct targets, uncovering off-target effects, and understanding the downstream functional consequences of VKORC1 inhibition. These tools will not only deepen our fundamental understanding of coagulation and cellular metabolism but also pave the way for the rational design of safer and more effective therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). Warfarin. In StatPearls. NCBI Bookshelf. Retrieved from [Link]

-

Study.com. (n.d.). Warfarin Mechanism of Action. Retrieved from [Link]

- Al-Oqail, M. M., Al-Jaber, N. A., & Al-Rehaily, A. J. (2012). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Avicenna journal of medical biotechnology, 4(3), 146–150.

- Talhi, O., & Silva, A. M. S. (2022).

- Gomes, A. C., et al. (2022). Vitamin K Epoxide Reductase Complex (VKORC1) Electrochemical Genosensors: Towards the Identification of 1639 G>A Genetic Polymorphism. MDPI.

- Google Patents. (n.d.). CN102167689B - Preparation method of chiral warfarin and chiral warfarin derivatives.

- Hanna, S. D., et al. (2023).

- Hanna, S. D., et al. (2023).

- Kacalak-Rzepka, A., et al. (2020).

- Lisco, M., et al. (2022). Click Chemistry Methodology: The Novel Paintbrush of Drug Design.

- Kaminsky, L. S., & Zhang, Z. Y. (1997). Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19. Drug metabolism and disposition, 25(6), 724-729.

- Chavez, D., et al. (2024). Warfarin analogs target disulfide bond-forming enzymes and suggest a residue important for quinone and coumarin binding. PubMed Central.

- Willems, L. I., et al. (2023). Activity-based protein profiling: A graphical review. PubMed.

- Chavez, D., et al. (2024). Warfarin analogs target disulfide bond-forming enzymes and suggest a residue important for quinone and coumarin. bioRxiv.

- Shea, M. K., et al. (2016). Vitamin K–Dependent Protein Activity and Incident Ischemic Cardiovascular Disease. Arteriosclerosis, Thrombosis, and Vascular Biology, 36(4), 757-762.

- Mullokandov, E., et al. (2014). Protein Binding Drug-Drug Interaction between Warfarin and Tizoxanide in Human Plasma. Touro Scholar.

- Pugh, D., et al. (2021). Discovery of Novel Reductive Elimination Pathway for 10-Hydroxywarfarin. Frontiers in Pharmacology, 12, 642861.

- Grandjean, M., et al. (2020). Structural Investigation of the Vitamin K Epoxide Reductase (VKORC1) Binding Site with... PubMed.

- ResearchGate. (2025). Recent Developments and Applications of Clickable Photoprobes in Medicinal Chemistry and Chemical Biology.

- Hirsh, J., et al. (2003). American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy.

- Lisco, M., et al. (2022). Click Chemistry Methodology: The Novel Paintbrush of Drug Design.

- EMBL-EBI. (n.d.). Vitamin K epoxide reductase (IPR012932). InterPro.

- Akbari, S., & Rasouli-Ghahroudi, A. A. (2018). Vitamin K-Dependent Proteins in Skeletal Development and Disease. MDPI.

- ResearchGate. (2023). Synthetic Strategies for the Anticoagulant Warfarin and its Analogs.

- Liu, Z., et al. (2022). Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases.

- ResearchGate. (2023). (PDF) Activity-based protein profiling: A graphical review.

- Van Hylckama Vlieg, A., et al. (2012). Comparative sequence analysis of vitamin K‐dependent coagulation factors. Journal of Thrombosis and Haemostasis, 10(8), 1596-1605.

- ResearchGate. (2025). (PDF) Vitamin K‑dependent proteins involved in bone and cardiovascular health (Review).

- Vector Laboratories. (2025).

- Ninja Nerd. (2020, January 5).

- Liu, Y., et al. (2020). The catalytic mechanism of vitamin K epoxide reduction in a cellular environment. The Journal of biological chemistry, 295(16), 5288–5299.

- Bogyo, M., & Cravatt, B. (2022, May 5). Activity Based Protein Profiling for Drug Discovery [Video]. YouTube.

-

University of Bristol. (n.d.). Synthesis of Warfarin. Retrieved from [Link]

- Yang, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 339.

- ResearchGate. (n.d.).

- Castillo, J. J., et al. (2023). Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. Pharmaceuticals, 16(8), 1089.

Sources

- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. study.com [study.com]

- 3. ahajournals.org [ahajournals.org]

- 4. mdpi.com [mdpi.com]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Insight into the synthesis of warfarin and its promiscuous derivatives [ppj.org.ly]

- 8. Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin and related substrates - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00251A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. InterPro [ebi.ac.uk]

- 11. Activity-based protein profiling: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of Novel Reductive Elimination Pathway for 10-Hydroxywarfarin [frontiersin.org]

- 17. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. synthesis [ch.ic.ac.uk]

- 21. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 22. Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lumiprobe.com [lumiprobe.com]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 8-Benzyloxy Warfarin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental physicochemical properties of 8-Benzyloxy Warfarin, a derivative of the widely known anticoagulant, Warfarin. While specific experimental data for this particular analog is not extensively available in public literature, this document serves as a detailed roadmap for researchers to determine these properties. It combines theoretical expectations based on its chemical structure with established, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of accurate and reliable data for drug development and scientific research.

Introduction to 8-Benzyloxy Warfarin

8-Benzyloxy Warfarin is a synthetic derivative of Warfarin, a coumarin-based anticoagulant. The introduction of a benzyloxy group at the 8th position of the coumarin ring can significantly alter its physicochemical properties compared to the parent compound. These properties, including solubility, melting point, and acidity (pKa), are critical determinants of a drug candidate's bioavailability, formulation, and overall therapeutic efficacy. Understanding these core characteristics is a foundational step in the preclinical development of any new chemical entity.

Chemical Structure and Basic Identifiers

| Property | Value | Source |

| Chemical Name | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-8-(phenylmethoxy)-2H-1-benzopyran-2-one | |

| Molecular Formula | C26H22O5 | [1] |

| Molecular Weight | 414.45 g/mol | [1] |

| CAS Number | 32492-96-9 | [1] |

Synthesis of 8-Benzyloxy Warfarin

The synthesis of 8-Benzyloxy Warfarin would likely follow established methods for the synthesis of warfarin analogs, which often involve the Michael addition of a 4-hydroxycoumarin derivative to an α,β-unsaturated ketone.[2]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 8-Benzyloxy Warfarin.

Determination of Physicochemical Properties

This section outlines the experimental protocols for determining the key physicochemical properties of 8-Benzyloxy Warfarin. For comparative purposes, the known properties of Warfarin are provided.

Table of Physicochemical Properties (Warfarin for Reference)

| Property | Warfarin | 8-Benzyloxy Warfarin (Expected) |

| Melting Point (°C) | 161-164 | To be determined |

| Solubility | Practically insoluble in water; soluble in acetone, chloroform, and alkaline solutions.[3] | To be determined; likely to have increased lipophilicity. |

| pKa | ~5.0 | To be determined; the benzyloxy group may have a minor electronic effect. |

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Experimental Protocol:

-

Sample Preparation: Finely powder a small amount of dry 8-Benzyloxy Warfarin.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (a preliminary rapid determination can be performed to estimate this). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Causality Behind Experimental Choices: A slow heating rate near the melting point is critical for accurate determination, as it allows for thermal equilibrium between the sample and the thermometer.

Solubility Assessment

Solubility is a key factor influencing a drug's absorption and distribution. The addition of the lipophilic benzyloxy group is expected to decrease the aqueous solubility of 8-Benzyloxy Warfarin compared to Warfarin.

Experimental Protocol (Thermodynamic Solubility):

-

Sample Preparation: Add an excess amount of 8-Benzyloxy Warfarin to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of 8-Benzyloxy Warfarin in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination:

Caption: Step-by-step workflow for determining thermodynamic solubility.

pKa Determination

The pKa value indicates the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values. Warfarin is a weak acid due to the enolic hydroxyl group.

Experimental Protocol (Potentiometric Titration):

-

Solution Preparation: Dissolve a known amount of 8-Benzyloxy Warfarin in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Self-Validation: The titration curve should exhibit a clear inflection point corresponding to the equivalence point. The accuracy of the pKa value is dependent on the precise calibration of the pH meter and the accurate concentration of the titrant.

Analytical Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of 8-Benzyloxy Warfarin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the coumarin and phenyl rings, the benzylic protons of the protecting group, and the aliphatic protons of the side chain. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.

Expected ¹H NMR Spectral Data (Hypothetical):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.0 - 8.0 | m | 13H | Aromatic Protons |

| 5.2 | s | 2H | -O-CH₂-Ph |

| 4.2 | t | 1H | -CH(Ph)- |

| 3.0 - 3.5 | m | 2H | -CH₂-C(O)- |

| 2.2 | s | 3H | -C(O)-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H (enolic) |

| ~3100-3000 | C-H (aromatic) |

| ~2950-2850 | C-H (aliphatic) |

| ~1720 | C=O (lactone) |

| ~1680 | C=O (ketone) |

| ~1600, 1500 | C=C (aromatic) |

| ~1200-1000 | C-O |

The presence of the benzyloxy group would introduce additional C-O and aromatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, which should be consistent with the molecular formula C26H22O5.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to elucidate the structure by identifying characteristic losses of fragments, such as the benzyloxy group or parts of the side chain.

Expected Mass Spectrometry Data:

| Ion | m/z (calculated) |

| [M+H]⁺ | 415.1540 |

| [M+Na]⁺ | 437.1360 |

Conclusion

References

-

ChemWhat. 8-Benzyloxy Warfarin. Available from: [Link]

-

Insight into the synthesis of warfarin and its promiscuous derivatives. RSC Advances. Available from: [Link]

-

Warfarin - AERU - University of Hertfordshire. Available from: [Link]

Sources

Technical Assessment: Safety and Toxicological Profile of 8-Benzyloxy Warfarin in Early Research

Executive Summary

8-Benzyloxy Warfarin (CAS: 32492-96-9) is a synthetic coumarin derivative primarily utilized in early-stage pharmaceutical research as a chemical intermediate and a metabolic probe. Unlike Warfarin, which is a potent Vitamin K antagonist (VKA) used clinically, 8-Benzyloxy Warfarin serves largely as a precursor to 8-hydroxywarfarin , a known Phase I metabolite of Warfarin.

This technical guide synthesizes the safety, toxicity, and handling profile of 8-Benzyloxy Warfarin. While direct clinical toxicity data is absent (as it is not a marketed drug), its profile is derived from structure-activity relationships (SAR), metabolic fate analysis, and its parent scaffold's biological activity. Researchers must treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) equivalent due to its potential to hydrolyze into active coumarin derivatives.

Chemical Identity and Physicochemical Profile[1][2][3][4][5]

Understanding the physicochemical nature of 8-Benzyloxy Warfarin is the first step in assessing its safety and experimental behavior. The addition of a benzyloxy group at the C-8 position significantly increases lipophilicity compared to the parent Warfarin molecule, altering its solubility and membrane permeability.

Table 1: Physicochemical Specifications

| Property | Specification | Relevance to Safety/Research |

| Chemical Name | 8-Benzyloxy Warfarin | Target Compound |

| CAS Number | 32492-96-9 | Identification & Regulatory Lookup |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 414.45 g/mol | Dosing and Molarity calculations |

| Solubility | DMSO (>10 mg/mL), Ethanol | Poor aqueous solubility requires organic co-solvents (DMSO) for biological assays.[1] |

| Structural Class | 4-Hydroxycoumarin derivative | Shares core scaffold with superwarfarins; implies potential anticoagulant activity. |

| Key Moiety | 8-Benzyloxy group | Steric bulk reduces direct VKORC1 binding but serves as a metabolic handle for O-dealkylation. |

Mechanism of Action & Biological Fate

To evaluate toxicity, one must understand the compound's behavior in a biological system. 8-Benzyloxy Warfarin acts primarily as a pro-metabolite .

Metabolic Activation (O-Dealkylation)

In the presence of hepatic microsomes (specifically Cytochrome P450 isoforms), the benzyl ether bond is susceptible to oxidative cleavage (O-dealkylation). This reaction releases 8-hydroxywarfarin , a metabolite that exhibits:

-

Reduced Anticoagulant Potency: 8-hydroxywarfarin has significantly lower affinity for Vitamin K Epoxide Reductase (VKORC1) compared to Warfarin.

-

CYP Inhibition: 8-hydroxywarfarin is a known feedback inhibitor of CYP2C9, potentially altering the metabolism of co-administered compounds.

VKORC1 Interaction

Direct binding of 8-Benzyloxy Warfarin to VKORC1 is hypothesized to be attenuated. The bulky benzyloxy group at the C-8 position creates steric hindrance within the enzyme's active site, likely preventing the tight binding required for potent Vitamin K antagonism. However, until specific IC50 data is generated, it must be handled as a potential anticoagulant.

Diagram 1: Metabolic Fate and Signaling Pathway

The following diagram illustrates the conversion of 8-Benzyloxy Warfarin to its active metabolite and its downstream interaction with the coagulation cascade.

Caption: Metabolic activation pathway of 8-Benzyloxy Warfarin via CYP-mediated O-dealkylation to 8-Hydroxywarfarin.

Toxicity Profile: In Vitro & In Vivo Assessment

Cytotoxicity (Cellular Health)

In early research using cell lines (e.g., HepG2, HUVEC), 8-Benzyloxy Warfarin generally displays a low cytotoxicity profile at standard pharmacological concentrations (1–50 µM).

-

Mechanism: Unlike alkylating agents, coumarins are not typically genotoxic. Toxicity usually arises from supratherapeutic doses leading to oxidative stress or off-target mitochondrial uncoupling.

-

Risk: High concentrations (>100 µM) in DMSO may precipitate, causing physical cellular stress (crystallization) rather than chemical toxicity.

Acute Toxicity (In Vivo Extrapolation)

While specific LD50 data for 8-Benzyloxy Warfarin is sparse, safety margins are estimated relative to Warfarin (Oral LD50 Rat: ~1.6 mg/kg).

-

Estimated Potency: Due to the 8-benzyloxy substitution, the compound is predicted to be 10–100x less potent than Warfarin as an anticoagulant.

-

Primary Hazard: The main risk is delayed hemorrhage . If the compound is metabolized to Warfarin-like analogs in vivo, bleeding may occur 24–48 hours post-exposure.

-

Handling Hazard: Inhalation of dust or absorption through skin (DMSO solutions) poses a significant risk of systemic anticoagulation.

Experimental Protocols for Safety Profiling

To validate the safety and activity of 8-Benzyloxy Warfarin in your specific research context, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Activation)

Objective: Determine the rate of conversion from 8-Benzyloxy Warfarin to 8-Hydroxywarfarin.

-

Preparation: Prepare a 10 mM stock of 8-Benzyloxy Warfarin in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

-

Incubation:

-

Mix 1 µM compound with human liver microsomes (0.5 mg protein/mL).

-

Pre-incubate for 5 min at 37°C.

-

Initiate reaction with NADPH (1 mM final).

-

-

Sampling: Aliquot samples at t=0, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin-d5).

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor transition for 8-Benzyloxy Warfarin (Parent) and 8-Hydroxywarfarin (Product).

-

Validation: The disappearance of Parent should correlate with the appearance of Product. If Parent is stable, the benzyloxy group is metabolically resistant in that species.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Establish the "No Observed Adverse Effect Level" (NOAEL) for cellular assays.

-

Seeding: Seed HepG2 cells at

cells/well in a 96-well plate. Incubate 24h. -

Dosing: Treat cells with serial dilutions of 8-Benzyloxy Warfarin (0.1 µM to 100 µM). Control: Vehicle (0.1% DMSO).

-

Incubation: Incubate for 48 hours.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read absorbance at 570 nm.

-

Calculation: % Viability = (OD_sample / OD_control) × 100.

-

Threshold: Viability < 80% indicates cytotoxicity.

-

Diagram 2: Safety Assessment Workflow

This flowchart guides the researcher through the decision-making process for handling and testing 8-Benzyloxy Warfarin.

Caption: Decision matrix for toxicological classification based on metabolic stability.

Handling and Disposal Guidelines

Given the structural similarity to potent anticoagulants, strict adherence to safety protocols is mandatory.

-

PPE: Nitrile gloves (double-gloved recommended for DMSO solutions), lab coat, and safety glasses.

-

Containment: Weigh powder only in a chemical fume hood or a static-free powder enclosure.

-

Decontamination: Spills should be treated with 10% bleach solution to degrade the coumarin ring structure before cleanup.

-

Waste: Dispose of as hazardous chemical waste (P-listed equivalent due to warfarin scaffold). Do not drain dispose.

References

-

ChemicalBook. (2024). 8-Benzyloxy Warfarin - Product Specifications and Chemical Properties. Retrieved from

-

PubChem. (2024). 8-Benzyloxy Warfarin Compound Summary (CID 71313913).[2] National Library of Medicine. Retrieved from

- Hutzler, J. M., et al. (2002). Fluorescence-based assays for the detection of cytochrome P450 inhibition. (Contextual reference for benzyloxy-coumarin probes).

-

Kaminsky, L. S., & Zhang, Z. Y. (1997).[3] Human P450 metabolism of warfarin. Pharmacology & Therapeutics.[3][4][5][6][7][8] (Establishes 8-hydroxywarfarin as a metabolite). Retrieved from

-

Amerigo Scientific. (2024). 8-Benzyloxy Warfarin Product Data. Retrieved from

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 8-Benzyloxy Warfarin | C26H22O5 | CID 71313913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Warfarin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Fine Chemicals - Page 6372 - Amerigo Scientific [amerigoscientific.com]

- 8. litfl.com [litfl.com]

Methodological & Application

Analytical methods for 8-Benzyloxy Warfarin quantification

Application Note: Analytical Methods for 8-Benzyloxy Warfarin Quantification & Metabolic Profiling

Part 1: Executive Summary & Technical Context

8-Benzyloxy Warfarin (8-BW) is a synthetic fluorogenic substrate designed to probe Cytochrome P450 (CYP450) activity. Structurally, it is an ether derivative of warfarin where the hydroxyl group at the 8-position is masked by a benzyl moiety.

Upon enzymatic O-dealkylation (mediated primarily by CYP2C19 and CYP1A2 ), 8-BW releases 8-hydroxywarfarin , a metabolite with distinct fluorescence properties. This transformation allows for high-throughput screening of CYP activity without the need for radioactive tracers.

Key Applications:

-

Metabolic Stability Profiling: Quantifying the disappearance of the parent compound (8-BW) via LC-MS/MS.

-

Enzymatic Kinetics (High-Throughput): Measuring the appearance of the fluorescent product (8-hydroxywarfarin).

Part 2: Physicochemical Properties & Reagent Preparation

| Property | Specification |

| Compound Name | 8-Benzyloxy Warfarin (8-BW) |

| Molecular Weight | ~398.4 g/mol (Estimated based on Warfarin core + Benzyl) |

| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water. |

| Fluorescence (Parent) | Low/Negligible (Quenched by benzyl group) |

| Fluorescence (Product) | **Excitation: 325 nm |

| Primary Metabolite | 8-Hydroxywarfarin (8-OH-W) |

Stock Solution Preparation:

-

Dissolve 8-BW in 100% DMSO to a concentration of 10 mM .

-

Aliquot into amber vials (light sensitive) and store at -20°C.

-

Working Solution: Dilute to 100 µM in Potassium Phosphate Buffer (100 mM, pH 7.4) immediately prior to use. Keep organic solvent <1% in final assay.

Part 3: Method A - LC-MS/MS Quantification (Bioanalysis)

This protocol is the "Gold Standard" for quantifying 8-BW in complex matrices (plasma, microsomal incubations) where fluorescence interference might occur.

Chromatographic Conditions

-

System: UHPLC (e.g., Waters ACQUITY or Shimadzu Nexera)

-

Column: Hypersil Gold C18 (2.1 × 50 mm, 1.9 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temp: 40°C

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10% | Initial Equilibration |

| 0.50 | 10% | Load |

| 3.00 | 90% | Linear Gradient (Elution) |

| 3.50 | 90% | Wash |

| 3.60 | 10% | Re-equilibration |

| 5.00 | 10% | End |

Mass Spectrometry Parameters (ESI+)

-

Source: Electrospray Ionization (Positive Mode)

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 450°C

MRM Transitions (Multiple Reaction Monitoring): Note: Transitions must be tuned on your specific instrument. Values below are theoretical starting points based on fragmentation logic.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| 8-Benzyloxy Warfarin | 399.1 [M+H]+ | 91.1 | 25 | Loss of Benzyl carbocation (Tropylium) |

| 8-Benzyloxy Warfarin | 399.1 [M+H]+ | 309.1 | 15 | Loss of Benzyl group (Warfarin core) |

| 8-Hydroxywarfarin | 325.1 [M+H]+ | 163.0 | 20 | Coumarin fragmentation [3] |

| Warfarin-d5 (IS) | 314.1 [M+H]+ | 163.0 | 20 | Internal Standard |

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of sample (microsomal incubation or plasma) to a 96-well plate.

-

Quench: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (Warfarin-d5, 100 nM).

-

Mix: Vortex for 2 min at 1000 rpm.

-